molecular formula C9H18N2O B13964074 2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol

2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol

Katalognummer: B13964074
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: RKGDWKZQRSZPOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol (CAS 1370211-12-3) is a nitrogen-containing spirocyclic compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . This compound belongs to the class of diazaspiro scaffolds, which are highly valued in drug discovery for their three-dimensional, rigid structure. This rigidity helps reduce conformational flexibility, which can lead to improved selectivity for target proteins and enhanced physicochemical properties in potential drug candidates . The unique spiro[3.5]nonane core presents a versatile platform for library synthesis in medicinal chemistry. The primary alcohol functional group provides a synthetic handle for further derivatization, allowing researchers to link this spirocyclic system to other pharmacophores or create diverse chemical libraries. While the specific biological activity of this exact molecule may not be fully characterized, diazaspiro[3.5]nonane derivatives have demonstrated significant research value. For instance, similar structures are key components in clinical-stage compounds, such as ghrelin receptor inverse agonists being investigated for alcohol use disorder and in potent spirocyclic inhibitors designed for viral targets like SARS-CoV-2 3CLpro . This makes 2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol a promising building block for developing novel therapeutics in areas including neuroscience and infectious diseases. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

2-(1,7-diazaspiro[3.5]nonan-7-yl)ethanol

InChI

InChI=1S/C9H18N2O/c12-8-7-11-5-2-9(3-6-11)1-4-10-9/h10,12H,1-8H2

InChI-Schlüssel

RKGDWKZQRSZPOK-UHFFFAOYSA-N

Kanonische SMILES

C1CNC12CCN(CC2)CCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol

General Synthetic Strategy

The synthesis of 2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol generally involves the construction of the diazaspiro[3.5]nonane core followed by functionalization to introduce the ethanol side chain. Key steps include:

  • Formation of the diazaspiro ring system via ring closure or ring expansion reactions.
  • Introduction of functional groups through nucleophilic substitution or reduction.
  • Use of epoxidation and ring expansion for ring size modification.
  • Purification by recrystallization or chromatography to achieve high purity.

Patent-Reported Method (CN102659678B)

A notable method for synthesizing a related spiro compound, 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester , provides insights into the preparation of the diazaspiro core, which can be adapted for 2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol:

  • Step 1: Reaction of Compound II and Compound V in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–120 °C to produce Compound VI.
  • Step 2: Epoxidation of Compound VI using metachloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane (DCM) or acetonitrile at 10–60 °C to yield the target compound.

Key advantages of this method include fewer reaction steps, simple operation, inexpensive and readily available raw materials, and a high total yield of approximately 70.7%.

Table 1. Reaction Conditions and Yields from Patent CN102659678B

Step Reactants Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
1 Compound II + Compound V NaH (1.5–4.0 eq) THF or DMF 60–120 - 3h reflux + 8h reflux
2 Compound VI mCPBA or H2O2 (1.0–1.5 eq) DCM or Acetonitrile 10–60 70.7 Overnight stirring, recrystallization

Literature Synthetic Approaches

Spirocyclic Oxetane-Fused Benzimidazole Derivatives (MDPI, 2015)

This research describes the synthesis of spirocyclic compounds structurally related to diazaspiro systems, emphasizing:

  • Use of potassium carbonate in DMF to facilitate nucleophilic substitution reactions with spirocyclic oxetanes.
  • Reduction of nitro groups to anilines using iron and ammonium chloride.
  • Acetylation reactions optimized to avoid side reactions such as ring-opening.
  • Formation of spirocyclic amines by ring closure and functional group transformations.

Although this work focuses on oxetane-fused spirocycles, the methodologies provide valuable insights into handling spirocyclic nitrogen heterocycles and functionalizing them with alcohol groups analogous to ethanol.

Total Synthesis of Diazaspiro Compounds (Royal Society of Chemistry Supplementary Data)

This source details the use of:

  • Strong bases such as lithium hexamethyldisilazide (LiHMDS) to generate reactive intermediates at low temperatures (-78 °C).
  • Stepwise addition of reagents to control stereochemistry and ring formation.
  • Use of flash chromatography for purification.
  • Reduction with sodium borohydride (NaBH4) for introducing hydroxy groups.

These methods are relevant for synthesizing 1,7-diazaspiro compounds bearing hydroxyethyl substituents, indicating the importance of controlled low-temperature conditions and careful purification.

Comparative Analysis of Preparation Methods

Method Source Key Reagents/Conditions Yield (%) Advantages Limitations
Patent CN102659678B NaH, mCPBA or H2O2; THF, DCM, AcN 70.7 High yield, simple operation, scalable Requires careful control of temperature and equivalents
MDPI 2015 K2CO3 in DMF, Fe/NH4Cl, Ac2O >90 (intermediates) High selectivity, regioselective acetylation Focus on related spirocycles, not direct
RSC Supplementary LiHMDS, NaBH4, low temp (-78 °C) ~47-53 (steps) Stereochemical control, high purity Complex conditions, multiple steps

Summary Table of Preparation Highlights

Aspect Details
Core formation Reaction of amine precursors with NaH in THF/DMF at 60–120 °C
Functionalization Epoxidation with mCPBA or H2O2 in DCM or Acetonitrile at 10–60 °C
Purification Recrystallization from ethyl acetate or flash chromatography
Yield Up to 70.7% total yield (two steps combined)
Reaction time Several hours to overnight depending on step
Scale Demonstrated on multi-gram scale
Purity >99% purity confirmed by NMR

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The nitrogen atoms in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol involves its interaction with specific molecular targets. The nitrogen atoms in the spiro ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Spirocyclic Frameworks

1,7-Diazaspiro[3.5]nonane Derivatives
  • tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1): Molecular Formula: C₁₂H₂₀N₂O₃ Molecular Weight: 240.30 g/mol Substituents: A tert-butyl carbamate and a ketone group. Key Properties: The tert-butyl group enhances steric bulk and lipophilicity, while the ketone introduces polarity. Safety data indicate the need for careful handling .
  • 7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one (CAS 1420883-73-3): Molecular Formula: C₉H₁₄N₂O₂ Molecular Weight: 182.22 g/mol Substituents: Acetyl and ketone groups. Key Properties: The acetyl group may improve metabolic stability compared to the ethanol derivative, while the ketone contributes to polarity .
Spiro Systems with Varying Ring Sizes
  • 5-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-(2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione (CAS 2505504-59-4): Substituents: A dioxopiperidinyl isoindole-dione group. Key Properties: The polar dioxopiperidine moiety enhances solubility and may target kinases or proteasomes .

Functional Group Variations

Ethanol vs. Acetyl/Ketone Substituents
  • 2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol: Expected Molecular Formula: C₉H₁₈N₂O Key Features: The ethanol group increases hydrophilicity (predicted XlogP ~0.5) and hydrogen-bonding capacity.
  • 7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one: XlogP: Higher due to the acetyl group (estimated ~1.2), reducing water solubility compared to the ethanol analog .

Physicochemical Properties

Table 1: Comparative Data on Spirocyclic Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (HPLC Method)* Biological Activity
2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol C₉H₁₈N₂O 170.25 (calculated) Ethanol Moderate (predicted) Unknown
7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one C₉H₁₄N₂O₂ 182.22 Acetyl, ketone Low (estimated) Intermediate for drug synthesis
PF-5190457 C₂₄H₂₆N₆O₂S 462.58 Imidazothiazole, indenyl Low Ghrelin receptor inverse agonist
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate C₁₂H₂₀N₂O₃ 240.30 tert-Butyl, ketone Not reported Synthetic intermediate

*Solubility testing methodology referenced from .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.